Cas no 1849262-41-4 (Cyclobutanamine, 1-(2,2,2-trifluoroethyl)-)

Cyclobutanamine, 1-(2,2,2-trifluoroethyl)-, is a fluorinated amine derivative characterized by a cyclobutane ring substituted with a trifluoroethylamine group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural features, which may enhance binding affinity and metabolic stability in drug design. The trifluoroethyl moiety introduces electron-withdrawing properties, potentially improving pharmacokinetic profiles. Its rigid cyclobutane framework can also influence conformational preferences, making it valuable for probing structure-activity relationships. Applications include use as a building block in the synthesis of bioactive molecules, particularly where fluorination is desired for tuning lipophilicity or bioavailability. Handling requires standard precautions for amine-containing compounds.
Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- structure
1849262-41-4 structure
Product Name:Cyclobutanamine, 1-(2,2,2-trifluoroethyl)-
CAS No:1849262-41-4
MF:C6H10F3N
MW:153.145512104034
CID:5172371
PubChem ID:130166893
Update Time:2025-06-12

Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanamine, 1-(2,2,2-trifluoroethyl)-
    • Inchi: 1S/C6H10F3N/c7-6(8,9)4-5(10)2-1-3-5/h1-4,10H2
    • InChI Key: YAQYDXWVQNKEPE-UHFFFAOYSA-N
    • SMILES: C1(CC(F)(F)F)(N)CCC1

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Additional information on Cyclobutanamine, 1-(2,2,2-trifluoroethyl)-

Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- (CAS No. 1849262-41-4): A Comprehensive Overview in Modern Chemical Research

Cyclobutanamine, 1-(2,2,2-trifluoroethyl)-, identified by the CAS number 1849262-41-4, is a fluorinated aminoketone derivative that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound, characterized by its cyclobutane ring and trifluoroethyl substituent, exhibits unique structural and functional properties that make it a promising candidate for various applications in drug discovery and material science.

The molecular structure of Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- consists of a cyclobutane core linked to an amine group and a trifluoroethyl side chain. The presence of fluorine atoms in the trifluoroethyl group introduces electron-withdrawing effects, which can influence the reactivity and binding affinity of the molecule. This structural feature has been exploited in the design of novel pharmacophores targeting various biological pathways.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- exemplifies this trend, as it has been investigated for its potential applications in the development of small-molecule inhibitors and probes. Its unique chemical properties make it a valuable tool for studying enzyme inhibition and receptor binding interactions.

One of the most compelling aspects of Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- is its versatility in synthetic chemistry. The compound serves as a versatile intermediate in the synthesis of more complex molecules, including drug candidates and functional materials. Its ability to undergo various chemical transformations makes it a valuable building block for medicinal chemists and materials scientists alike.

Recent studies have highlighted the potential of Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- in the development of novel therapeutic agents. For instance, researchers have explored its use as a precursor in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The trifluoroethyl group enhances the binding affinity of these inhibitors to their target enzymes, leading to improved pharmacological activity.

The compound has also been investigated for its role in material science applications. Fluorinated compounds are known for their excellent thermal stability and chemical resistance, making them suitable for use in high-performance materials. Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- has been explored as a component in polymer formulations and coatings that require these properties.

The synthesis of Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the cyclobutane ring followed by functionalization with an amine group and a trifluoroethyl side chain. Advanced synthetic techniques such as cross-coupling reactions and fluorination methods are employed to achieve high yields and purity.

In conclusion, Cyclobutanamine, 1-(2,2,2-trifluoroethyl)- (CAS No. 1849262-41-4) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and chemical properties make it a valuable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance in modern chemical research is likely to grow even further.

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